molecular formula C25H20N2O7 B2939759 (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 496011-72-4

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2939759
CAS RN: 496011-72-4
M. Wt: 460.442
InChI Key: FNWPHXUKUZWTMZ-PDGQHHTCSA-N
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Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H20N2O7 and its molecular weight is 460.442. The purity is usually 95%.
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Scientific Research Applications

Material Science Applications

Benzoxazole derivatives have demonstrated significant importance in material science. They are known for their contribution to the development of novel materials with unique optical and electronic properties. For instance, the synthesis and application of benzoxazoles in the creation of light-emitting diodes (LEDs) and organic semiconductors highlight the potential of such compounds in the advancement of electronic and photonic devices. The specific electronic structure of benzoxazole derivatives, including their ability to participate in π-conjugated systems, makes them suitable candidates for electronic applications, potentially including the subject compound (Özil & Menteşe, 2020).

Pharmacological Research

Benzoxazole derivatives have also been explored for their pharmacological activities. They exhibit a broad range of biological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. The structural versatility of benzoxazole allows for the synthesis of compounds with targeted biological activities. Given the structural complexity and the presence of multiple functional groups in "(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one", it is plausible that this compound could be investigated for its potential therapeutic effects, similar to other benzoxazole derivatives (De Bruijn, Gruppen, & Vincken, 2018).

Organic Synthesis and Catalysis

In the realm of organic synthesis, benzoxazole derivatives serve as key intermediates and catalysts for various chemical transformations. Their unique chemical reactivity, coupled with the ability to participate in hydrogen bonding and π-π interactions, makes them valuable in catalyzing a wide range of chemical reactions. The subject compound, with its benzoxazole core and additional functional groups, may offer unique catalytic properties or serve as an intermediate in the synthesis of complex organic molecules. Research into similar compounds has demonstrated the versatility of benzoxazole derivatives in synthetic applications, suggesting potential research avenues for the subject compound in organic synthesis (Sainsbury, 1991).

Environmental and Analytical Applications

The structural attributes of benzoxazole derivatives also make them suitable for environmental and analytical applications, such as sensors and fluorescent markers. The inherent photophysical properties of benzoxazoles can be leveraged in the design of sensors for the detection of environmental pollutants or biological molecules. The compound , due to its unique structural features, may be explored for its potential utility in environmental sensing and monitoring, contributing to the detection and quantification of hazardous substances (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-8-10-17(11-9-15)27(29)30)25-26-19-6-4-5-7-20(19)34-25/h4-14H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWPHXUKUZWTMZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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